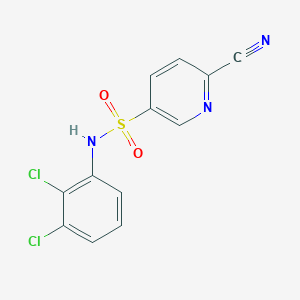

6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(12(10)14)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNIOBMPJONBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,3-dichloroaniline with pyridine-3-sulfonyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further chemical modifications that can lead to new derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and microbiology:

- Anticancer Properties : Studies have shown that derivatives of this compound can exhibit potent cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated strong inhibitory activity against CDK2A, leading to apoptosis in cancer cells . The mechanism involves cell cycle arrest at multiple phases (G1/S, S, G2/M) and enhanced expression of cell cycle inhibitors such as p21 and p27.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity.

Medical Applications

Ongoing research is investigating the potential therapeutic applications of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide in treating various diseases:

- Inflammatory Disorders : It has been suggested that this compound may modulate chemokine receptor activity, which could be beneficial in treating inflammatory diseases such as asthma and rheumatoid arthritis .

- Cancer Therapy : Given its cytotoxic properties towards cancer cells, there is interest in developing it as a therapeutic agent for cancer treatment .

Case Studies

Several studies have highlighted the efficacy of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide derivatives:

In Vitro Studies

A study demonstrated that a derivative bearing the 2,3-dichlorophenyl group showed significant cytotoxicity against multiple cancer cell lines (A-2780, HT-29, MCF-7). The results indicated a high selectivity index for cancer cells over normal cells .

| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Total |

|---|---|---|---|---|

| 6e/A-2780 | 2.38 | 22.02 | 9.41 | 33.81 |

| Control/A-2780 | 0.54 | 0.19 | 0.75 | 1.48 |

| 6e/HT-29 | 1.61 | 26.24 | 14.51 | 42.36 |

| Control/HT-29 | 0.69 | 0.25 | 1.47 | 2.41 |

| ... | ... | ... | ... | ... |

Animal Model Studies

In vivo studies using animal models have shown promising results where treatment with derivatives led to reduced inflammation and pain compared to control groups . These findings support the potential use of this compound in clinical settings for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide and related compounds:

Structural and Functional Insights

- Role of Halogenation : The 2,3-dichlorophenyl group is a recurring pharmacophore across multiple compounds, enhancing lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, in compound 21 , this group likely contributes to its anticancer activity by interacting with cellular targets such as kinases or apoptosis regulators .

- Sulfonamide vs. Carbamoyl Modifications : While sulfonamides are common in anticancer agents (e.g., ), carbamoyl derivatives like those in (e.g., dimethyl-2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) exhibit distinct pharmacokinetic profiles, underscoring the impact of functional group choice on bioavailability and efficacy .

Notes

Data Limitations: Direct experimental data for 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds.

Contradictory Evidence : Dichlorophenyl-containing compounds may target diverse pathways (e.g., DHCR7 in cholesterol synthesis vs. SHP2 in cancer), indicating that core structure and substituent positioning critically determine biological activity .

Research Gaps: Further studies are needed to elucidate the specific targets, pharmacokinetics, and toxicity profiles of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide, particularly given the promising activity of its analogs.

Biological Activity

6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with a cyano group and a sulfonamide moiety, which are significant for its biological interactions. The presence of the dichlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group is known to interact with amino acids in enzyme active sites, leading to inhibition. This inhibition can result in various biological effects, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Anticancer Activity : It may induce apoptosis in cancer cells by affecting cell cycle regulation and signaling pathways.

Antimicrobial Activity

Research indicates that 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide exhibits significant antimicrobial properties. A study reported its effectiveness against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain derivatives .

Table 1: Antimicrobial Efficacy

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide | Staphylococcus aureus | 10 |

| 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide | Escherichia coli | 10 |

| 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide | Bacillus subtilis | 10 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, one study highlighted that derivatives similar to this compound could arrest the cell cycle at various phases (G1/S, S, G2/M) in different cancer cell lines .

Case Study: Apoptosis Induction

A notable case study evaluated the apoptotic effects of a related sulfonamide derivative on A-2780 ovarian cancer cells. The results indicated:

- Early Apoptosis : 2.38%

- Late Apoptosis : 22.02%

- Necrosis : 9.41%

This suggests that compounds within this class can effectively promote programmed cell death in cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that modifications to the sulfonamide group can significantly influence biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alteration of sulfonamide moiety | Diminished anticancer activity |

Q & A

Q. Q1. What is a robust synthetic route for 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide, and how can intermediates be verified?

Methodological Answer: The compound can be synthesized via sulfonylation of pyridine-3-sulfonyl chloride with 2,3-dichloroaniline derivatives, followed by cyano-group introduction. Key steps include:

- Sulfonylation: React pyridine-3-sulfonyl chloride (CAS 16133-25-8) with 2,3-dichloroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Cyanation: Introduce the cyano group via nucleophilic substitution or palladium-catalyzed coupling.

- Intermediate Verification: Use H/C NMR to confirm sulfonamide bond formation (δ ~7.5–8.5 ppm for pyridine protons) and IR spectroscopy (S=O stretching at ~1150–1350 cm) .

Analytical Techniques for Structural Confirmation

Q. Q2. Which advanced spectroscopic techniques resolve ambiguities in structural elucidation of this sulfonamide?

Methodological Answer:

- X-ray Crystallography: Resolve bond angles and confirm stereochemistry, as demonstrated for analogous sulfonamides (e.g., 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHClNOS) with <2 ppm error.

- 2D NMR (COSY, HSQC): Assign coupling between pyridine and dichlorophenyl protons, distinguishing regioisomers .

Advanced Synthesis: Optimizing Yield and Purity

Q. Q3. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved sulfonylation efficiency.

- Catalysis: Use Pd(OAc)/Xantphos for cyanation to reduce side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for ≥95% purity .

Addressing Data Contradictions in Biological Activity

Q. Q4. How should researchers resolve conflicting reports on this compound’s enzyme inhibition efficacy?

Methodological Answer:

- Purity Validation: Quantify impurities via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out degradation products (e.g., cyanide release under acidic conditions) .

- Assay Standardization: Replicate inhibition assays (e.g., acetylcholinesterase IC) under controlled pH and temperature, referencing pesticide standard protocols .

Mechanistic Studies: Target Identification

Q. Q5. What in vitro assays are suitable for elucidating its mechanism of action?

Methodological Answer:

- Enzyme Kinetics: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure real-time inhibition of esterases .

- Cellular Uptake: Track intracellular accumulation via LC-MS/MS in HEK-293 cells, correlating with cytotoxicity (MTT assay) .

Toxicological Profiling with Limited Data

Q. Q6. What strategies assess toxicity when existing data are insufficient?

Methodological Answer:

- In Silico Prediction: Use QSAR models (e.g., ProTox-II) to predict acute oral toxicity based on structural analogs (e.g., dichlorophenyl cyanide derivatives) .

- Metabolite Screening: Incubate with liver microsomes (rat/human) to identify toxic metabolites (e.g., cyanide release) via LC-HRMS .

Structure-Activity Relationship (SAR) Studies

Q. Q7. How to design SAR experiments for agrochemical applications?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Br) or methyl groups at pyridine C-2/C-4 positions.

- Biological Testing: Compare fungicidal activity against Fusarium spp. using agar dilution assays (MIC values) .

Stability and Storage Recommendations

Q. Q8. What factors influence the compound’s stability, and how can degradation be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.